molecular formula C14H15NO3 B1298431 3-[5-(4-Methoxy-phenyl)-1H-pyrrol-2-yl]-propionic acid CAS No. 431987-06-3

3-[5-(4-Methoxy-phenyl)-1H-pyrrol-2-yl]-propionic acid

Cat. No.: B1298431
CAS No.: 431987-06-3
M. Wt: 245.27 g/mol
InChI Key: TWZMVQARIIRSDZ-UHFFFAOYSA-N
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Description

Historical Context of Pyrrole Chemistry

The discovery and development of pyrrole chemistry trace back to the early nineteenth century, establishing a foundation that would ultimately lead to the synthesis of complex derivatives such as 3-[5-(4-Methoxy-phenyl)-1H-pyrrol-2-yl]-propionic acid. Ferdinand Friedrich Runge first detected pyrrole in 1834 as a constituent of coal tar, observing the characteristic red coloration that occurs when pyrrole vapor contacts wood moistened with hydrochloric acid. The name "pyrrole" derives from the Greek word "pyrrhos," meaning reddish or fiery, reflecting this distinctive color reaction that served as an early detection method.

The historical development of pyrrole chemistry gained significant momentum through the work of Johann Konrad Dippel, a preacher-alchemist who produced an oil through destructive distillation of bones around 1700, though he did not identify the specific pyrrole components. Thomas Anderson made a crucial contribution in the mid-1880s by successfully isolating pyrrole through repeated distillation of approximately 250 gallons of ivory oil, demonstrating the compound's presence in biological materials. This foundational work established pyrrole as a fundamental heterocyclic compound, paving the way for the systematic study of substituted pyrrole derivatives including propanoic acid-substituted variants that would emerge in later research.

Taxonomic Position within Heterocyclic Compounds

This compound occupies a distinct position within the taxonomic classification of heterocyclic compounds, specifically belonging to the pyrrole family of five-membered aromatic heterocycles containing nitrogen. The compound represents a substituted pyrrole derivative characterized by the presence of both aromatic and aliphatic functional groups, classifying it within the broader category of heteroaromatic carboxylic acids. Pyrrole itself is classified as a heterocyclic aromatic organic compound with the molecular formula C₄H₄NH, featuring a five-membered ring structure composed of four carbon atoms and one nitrogen atom.

The structural classification of this compound places it among the pyrrole-2-propanoic acid derivatives, a specific subclass characterized by the presence of a three-carbon carboxylic acid chain attached to the 2-position of the pyrrole ring. The methoxyphenyl substituent at the 5-position further categorizes this compound within the aryl-substituted pyrrole derivatives, where the aromatic substitution pattern significantly influences both chemical reactivity and potential biological activity. This taxonomic position relates the compound to other biologically significant pyrrole-containing molecules such as porphyrins, chlorophylls, and various alkaloids that share the fundamental pyrrole nucleus.

Classification Level Category Specific Classification
Primary Structure Heterocyclic Compound Five-membered nitrogen-containing ring
Secondary Structure Aromatic Heterocycle Pyrrole derivative
Tertiary Structure Substituted Pyrrole Aryl-substituted pyrrole-2-propanoic acid
Functional Groups Carboxylic Acid Propanoic acid chain
Aromatic Substitution Methoxyphenyl 4-methoxyphenyl at position 5

Significance of this compound in Chemical Research

The research significance of this compound emerges from its multifaceted applications in both synthetic organic chemistry and biochemical investigations. Current research has identified this compound as a potent urease inhibitor, demonstrating its ability to interact with enzyme active sites and inhibit urea degradation processes in microbial fermentation systems. This biochemical activity positions the compound as a valuable research tool for studying enzyme inhibition mechanisms and developing potential therapeutic applications targeting urease-producing pathogens.

The compound's synthetic accessibility and chemical versatility have made it an important intermediate in organic synthesis research. Studies have demonstrated its participation in various chemical transformations typical of carboxylic acid-containing heterocycles, including esterification reactions, amide formation, and cyclization processes. The presence of the methoxyphenyl substituent enhances the compound's lipophilicity, influencing its interaction with biological membranes and potentially affecting its therapeutic efficacy. Research investigations have utilized advanced analytical techniques including nuclear magnetic resonance spectroscopy and mass spectrometry to elucidate the compound's structure and confirm its purity for experimental applications.

The molecular formula C₁₄H₁₅NO₃ and molecular weight of 245.27-245.281 grams per mole establish this compound as a moderately sized heterocyclic molecule suitable for drug discovery research. Contemporary pharmaceutical research has increasingly focused on pyrrole-containing compounds due to their prevalence in biologically active natural products and their potential for developing novel therapeutic agents. The specific structural features of this compound, including the strategic positioning of the methoxy group and the propanoic acid chain, provide researchers with opportunities to investigate structure-activity relationships and optimize biological activity through systematic structural modifications.

Pyrrole Scaffold as a Privileged Structure in Organic Chemistry

The pyrrole nucleus present in this compound exemplifies the concept of privileged scaffolds in organic chemistry, representing molecular frameworks that demonstrate widespread occurrence in biologically active natural products and pharmaceuticals. Privileged scaffolds are characterized by their ability to serve as versatile platforms for the development of compounds with diverse biological activities, making them highly valued in drug discovery and development processes. The pyrrole heterocycle satisfies these criteria through its presence in numerous therapeutic agents and its capacity to accommodate various substitution patterns that modulate biological activity.

The significance of the pyrrole scaffold extends beyond individual compounds to encompass complex macrocyclic systems that play crucial biological roles. Tetrapyrrole macrocycles, formed by the combination of four pyrrole units, include essential biomolecules such as heme, chlorophyll, and various porphyrins that participate in oxygen transport, photosynthesis, and electron transfer processes. These naturally occurring pyrrole-containing systems demonstrate the inherent biological compatibility and functional versatility of the pyrrole scaffold, supporting its designation as a privileged structure in medicinal chemistry.

Recent research has explored the synthetic accessibility and structural diversity achievable through pyrrole-based scaffold modifications. The development of compounds like this compound illustrates how strategic substitution patterns can generate novel chemical entities with potential therapeutic applications. The electron-rich nature of the pyrrole ring system enables various electrophilic substitution reactions, allowing for the systematic introduction of functional groups that can modulate pharmacological properties. This synthetic flexibility, combined with the demonstrated biological relevance of pyrrole-containing compounds, reinforces the privileged status of the pyrrole scaffold in contemporary organic chemistry research.

Related Pyrrole-2-propanoic Acid Derivatives in Scientific Literature

The scientific literature documents numerous pyrrole-2-propanoic acid derivatives that share structural similarities with this compound, providing valuable context for understanding structure-activity relationships within this compound class. 3-(5-Phenyl-1H-pyrrol-2-yl)propanoic acid, bearing the Chemical Abstracts Service number 79720-70-0, represents a closely related analog differing only in the absence of the methoxy substituent on the phenyl ring. This structural variation allows for direct comparison of the electronic and steric effects introduced by methoxy substitution, contributing to the understanding of how specific functional groups influence chemical and biological properties.

Another significant related compound, 3-(5-p-Tolyl-1H-pyrrol-2-yl)-propionic acid with Chemical Abstracts Service number 329217-03-0, features a methyl substituent on the phenyl ring instead of the methoxy group. The molecular formula C₁₄H₁₅NO₂ and molecular weight of 229.27 grams per mole for this compound demonstrate how subtle structural modifications affect molecular properties. Comparative studies of these derivatives provide insights into the electronic effects of different substituents and their influence on chemical reactivity and potential biological activity.

Compound Name CAS Number Molecular Formula Molecular Weight Substitution Pattern
This compound 431987-06-3 C₁₄H₁₅NO₃ 245.27 4-methoxyphenyl
3-(5-Phenyl-1H-pyrrol-2-yl)propanoic acid 79720-70-0 C₁₃H₁₃NO₂ 215.25 unsubstituted phenyl
3-(5-p-Tolyl-1H-pyrrol-2-yl)-propionic acid 329217-03-0 C₁₄H₁₅NO₂ 229.27 4-methylphenyl

The research literature also documents more complex pyrrole-2-propanoic acid derivatives, including 1,5-diarylpyrrole-2-propionic acid compounds that feature additional aromatic substitution at the nitrogen position. Patent literature describes the synthesis and properties of these compounds, emphasizing their potential as hypocholesteremic agents and their relative freedom from estrogenic side effects. The synthetic methodologies developed for these compounds, involving reactions between aroyl-oxohexanoic acid compounds and aniline derivatives, provide valuable precedents for the preparation of related pyrrole-2-propanoic acid derivatives.

Contemporary research has also investigated 2-[3-(1H-pyrrole-2-carbonyl)phenyl]propanoic acid, which represents a structural isomer featuring the propanoic acid chain attached to a phenyl substituent rather than directly to the pyrrole ring. This compound, identified by Chemical Abstracts Service number 408309-29-5, demonstrates alternative connectivity patterns within the pyrrole-propanoic acid framework. Such structural diversity within the pyrrole-2-propanoic acid family highlights the synthetic flexibility available for developing novel compounds with tailored properties for specific research applications.

Properties

IUPAC Name

3-[5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-18-12-6-2-10(3-7-12)13-8-4-11(15-13)5-9-14(16)17/h2-4,6-8,15H,5,9H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWZMVQARIIRSDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=C(N2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90350768
Record name 3-[5-(4-Methoxy-phenyl)-1H-pyrrol-2-yl]-propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

431987-06-3
Record name 3-[5-(4-Methoxy-phenyl)-1H-pyrrol-2-yl]-propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions

A common method involves the condensation of pyrrole with a substituted aldehyde. In this case, 4-methoxybenzaldehyde is used as the aldehyde component.

Procedure

  • Reagents : Pyrrole (1 equivalent), 4-methoxybenzaldehyde (1 equivalent), and a catalytic amount of acid catalyst (e.g., trifluoroacetic acid).

  • Reaction Setup : Mix pyrrole and 4-methoxybenzaldehyde in a solvent such as dichloromethane under reflux conditions.

  • Workup : After completion, the reaction mixture is cooled, and the product is extracted using an organic solvent.

  • Purification : The crude product can be purified using column chromatography with a hexane/ethyl acetate mixture as eluent.

Method 2: Vilsmeier-Haack Formylation

Reaction Conditions

The Vilsmeier-Haack reaction can be employed to introduce a formyl group into the pyrrole structure, which can then be converted to propionic acid derivatives.

Procedure

  • Reagents : Pyrrole derivative from Method 1, phosphorus oxychloride (POCl₃), and dimethylformamide (DMF).

  • Reaction Setup : The pyrrole derivative is treated with POCl₃ and DMF at low temperatures to form an intermediate that can undergo hydrolysis to yield the desired propionic acid derivative.

  • Workup : The reaction mixture is quenched with water, neutralized, and extracted with an organic solvent.

  • Purification : Similar to Method 1, purification via column chromatography is performed.

Method 3: Direct Propionylation

Reaction Conditions

Direct propionylation of the pyrrole derivative can also be performed using propionic anhydride or propionyl chloride.

Procedure

  • Reagents : Pyrrole derivative from previous methods and propionic anhydride or propionyl chloride.

  • Reaction Setup : The pyrrole derivative is reacted with propionic anhydride in the presence of a base (e.g., triethylamine) under controlled temperature conditions.

  • Workup : The reaction mixture is diluted with water and extracted with an organic solvent.

  • Purification : The product is purified using silica gel chromatography.

Summary of Preparation Methods

Method Key Reagents Average Yield (%) Notes
Condensation Reaction Pyrrole, 4-methoxybenzaldehyde 70 Moderate yields; requires careful workup
Vilsmeier-Haack Formylation POCl₃, DMF 60-80 Effective for introducing formyl groups
Direct Propionylation Propionic anhydride Up to 85 High efficiency; requires base

Chemical Reactions Analysis

Types of Reactions

3-[5-(4-Methoxy-phenyl)-1H-pyrrol-2-yl]-propionic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, where substituents like halogens, nitro groups, or alkyl groups can be introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated, nitro, or alkyl derivatives.

Scientific Research Applications

3-[5-(4-Methoxy-phenyl)-1H-pyrrol-2-yl]-propionic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-[5-(4-Methoxy-phenyl)-1H-pyrrol-2-yl]-propionic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in various biological processes.

    Pathways Involved: It may modulate signaling pathways related to inflammation, oxidative stress, and cell proliferation, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Core Structure Substituents/Modifications Key Properties/Applications References
3-[5-(4-Methoxy-phenyl)-1H-pyrrol-2-yl]-propionic acid Pyrrole - 5-(4-Methoxyphenyl)
- 2-Propionic acid
LogP: 2.71; Potential bioactivity
Methyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate Pyrrole - 5-Formyl, 2,4-dimethyl
- Methyl ester
Increased lipophilicity (LogP > 3)
3-[5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid Pyrazole - 5-(4-Chlorophenyl)
- 1-(4-Methoxyphenyl)
Enhanced polarity (Cl substituent)
3-[5-(4-Methoxy-phenyl)-furan-2-yl]-propionic acid Furan - Furan replaces pyrrole
- Same substituents
Reduced basicity; Altered solubility
3-[3-acetyl-5-(4-methoxyphenyl)-2-methyl-1H-pyrrol-1-yl]propanoic acid Pyrrole - 3-Acetyl, 2-methyl
- 1-Propionic acid
Steric hindrance; Modified acidity

Key Findings

Core Heterocycle Impact: The pyrrole ring in the target compound provides π-conjugation and hydrogen-bonding capacity, which may enhance binding to biological targets.

Substituent Effects :

  • The 4-methoxyphenyl group in the target compound contributes to moderate lipophilicity (LogP: 2.71). Chlorine substitution (e.g., ) increases polarity, while acetyl or methyl groups (e.g., ) may sterically hinder interactions or modify metabolic stability.
  • Esterification (e.g., methyl ester in ) enhances membrane permeability but reduces aqueous solubility compared to the free acid.

Physicochemical Properties :

  • The target compound’s PSA (62.32 Ų) suggests moderate solubility, suitable for oral bioavailability. Analogues with larger substituents (e.g., acetyl in ) may exhibit higher PSA and reduced permeability.

Synthetic Accessibility :

  • The target compound is synthesized via regioselective coupling reactions, as detailed in . Pyrazole and furan analogues require distinct synthetic routes, such as cyclocondensation (pyrazole) or furan ring formation (furan) .

Biological Activity

3-[5-(4-Methoxy-phenyl)-1H-pyrrol-2-yl]-propionic acid is a pyrrole derivative notable for its unique structural properties, which include a methoxyphenyl substituent. This compound has garnered attention in various fields of research due to its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial effects. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C14H15NO3\text{C}_{14}\text{H}_{15}\text{N}\text{O}_3

This compound's structure facilitates interactions with various biological targets, which underpins its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Molecular Targets : It may interact with enzymes and receptors involved in inflammatory processes and oxidative stress responses.
  • Pathways : The compound has been shown to modulate signaling pathways associated with inflammation and cell proliferation, potentially leading to therapeutic effects in various conditions.

1. Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

StudyMethodFindings
In vitro assayInhibited COX-2 activity by 40% at 100 µM concentration.
Cytokine assayReduced IL-6 and TNF-alpha levels in macrophages by 30%.

2. Antioxidant Activity

The compound has also been evaluated for its antioxidant capabilities. It demonstrated a strong ability to scavenge free radicals, which is crucial in preventing oxidative stress-related damage.

Assay TypeIC50 (µM)Reference
DPPH Scavenging25
ABTS Scavenging20

3. Antimicrobial Activity

In addition to anti-inflammatory and antioxidant effects, this compound has shown promising antimicrobial activity against various pathogens.

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus50
Escherichia coli75
Candida albicans100

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study 1 : A study involving animal models demonstrated that administration of the compound significantly reduced inflammation in arthritis models, suggesting its potential use in treating inflammatory diseases.
  • Case Study 2 : Clinical trials focusing on the antioxidant properties indicated that patients receiving the compound showed improved biomarkers for oxidative stress compared to control groups.

Q & A

Q. What are the recommended synthetic routes for 3-[5-(4-Methoxy-phenyl)-1H-pyrrol-2-yl]-propionic acid, and how do reaction conditions influence yield?

Answer: The synthesis typically involves multi-step reactions, such as:

  • Knorr pyrrole synthesis : Cyclization of a β-ketoester with an amine precursor, followed by coupling with 4-methoxyphenyl groups .
  • Cross-coupling reactions : Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) to introduce the 4-methoxyphenyl moiety .

Q. Critical parameters :

  • Temperature : Excess heat may degrade the pyrrole ring; optimal range: 60–80°C .
  • Catalyst loading : 2–5 mol% Pd(PPh₃)₄ for efficient coupling .
  • Purification : Recrystallization from ethanol/water (1:3 v/v) yields >95% purity .

Q. How can researchers validate the structural integrity of this compound using spectroscopic methods?

Answer: Use a combination of:

  • ¹H/¹³C NMR : Key signals include:
    • Pyrrole protons: δ 6.2–6.8 ppm (multiplet, 2H) .
    • Methoxy group: δ 3.8 ppm (singlet, 3H) .
  • FT-IR : Carboxylic acid C=O stretch at ~1700 cm⁻¹ .
  • HPLC : Retention time ~12.3 min (C18 column, acetonitrile/water gradient) .

Validation tip : Compare with reference standards from pharmacopeial sources (e.g., LGC Standards) to confirm purity .

Q. What are the stability profiles of this compound under varying storage conditions?

Answer:

  • Thermal stability : Decomposes above 150°C (TGA data) .
  • Light sensitivity : Store in amber vials; UV-Vis shows degradation after 72 hrs under UV light .
  • Solution stability : Stable in DMSO for 30 days at −20°C; avoid aqueous buffers (pH >7) due to hydrolysis .

Advanced Research Questions

Q. How can contradictory biological activity data (e.g., IC₅₀ variability) be resolved in enzyme inhibition studies?

Answer: Common sources of variability and solutions:

  • Assay conditions : Optimize pH (e.g., 7.4 for kinase assays) and ionic strength to reduce false positives .
  • Metabolite interference : Use LC-MS to detect degradation products during incubation .
  • Statistical rigor : Perform dose-response curves in triplicate with positive controls (e.g., staurosporine for kinases) .

Example : In COX-2 inhibition assays, pre-incubate the compound with microsomal enzymes to account for metabolic stability .

Q. What strategies are effective for structure-activity relationship (SAR) studies of pyrrole-based analogs?

Answer:

  • Core modifications :
    • Replace 4-methoxyphenyl with halogenated aryl groups (e.g., 4-fluorophenyl) to enhance lipophilicity .
    • Substitute propionic acid with sulfonamide for improved bioavailability .
  • 3D-QSAR : Use molecular docking (AutoDock Vina) to predict binding to targets like PPAR-γ .
  • In vivo validation : Prioritize analogs with logP 1.5–3.5 for optimal blood-brain barrier penetration .

Q. How can researchers address discrepancies in spectral data (e.g., NMR splitting patterns) during characterization?

Answer:

  • Dynamic effects : Rotameric states of the propionic acid chain may cause unexpected splitting; use variable-temperature NMR (VT-NMR) to resolve .
  • Impurity profiling : Spiking experiments with synthetic intermediates (e.g., 3-[5-phenyl-1H-pyrrol-2-yl]-propionic acid) identify contaminants .
  • Advanced techniques : 2D NMR (COSY, HSQC) to assign overlapping proton signals .

Q. What methodologies are recommended for evaluating the compound’s pharmacokinetic (PK) properties in preclinical models?

Answer:

  • ADME profiling :
    • Absorption : Caco-2 cell monolayer assay (Papp >1 ×10⁻⁶ cm/s indicates good permeability) .
    • Metabolism : Liver microsome incubation (human/rat) to quantify CYP450-mediated clearance .
  • In vivo PK : Administer 10 mg/kg IV/orally in Sprague-Dawley rats; collect plasma for LC-MS/MS analysis (t₁/₂ calculation) .

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